Home > Products > Screening Compounds P43259 > [Gly8,Glu22]GLP-1(7,37)-NH2
[Gly8,Glu22]GLP-1(7,37)-NH2 -

[Gly8,Glu22]GLP-1(7,37)-NH2

Catalog Number: EVT-10970899
CAS Number:
Molecular Formula: C153H230N40O49
Molecular Weight: 3413.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Gly8,Glu22]GLP-1(7,37)-NH2 is a synthetic analog of glucagon-like peptide-1, a hormone involved in glucose metabolism and insulin secretion. This compound is designed to enhance the biological activity and stability of the native glucagon-like peptide-1 by modifying specific amino acid residues. The modification at positions 8 and 22 introduces a glycine and glutamic acid residue, respectively, which are believed to improve receptor binding and metabolic stability.

Source

The compound is derived from the natural glucagon-like peptide-1 sequence, which plays a crucial role in glucose homeostasis. It has been synthesized through various methods including solid-phase peptide synthesis and fragment coupling techniques. Research indicates that this analog exhibits enhanced insulinotropic effects compared to its unmodified counterparts .

Classification

[Gly8,Glu22]GLP-1(7,37)-NH2 belongs to the class of peptide hormones known as incretins. These hormones are characterized by their ability to stimulate insulin secretion in response to food intake. The specific modifications in this analog classify it as a glucagon-like peptide-1 receptor agonist, which is significant for therapeutic applications in diabetes management.

Synthesis Analysis

Methods

The synthesis of [Gly8,Glu22]GLP-1(7,37)-NH2 typically employs solid-phase peptide synthesis (SPPS) combined with fragment coupling strategies. This approach allows for the assembly of the peptide chain in a stepwise manner while ensuring high purity levels.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each addition requires deprotection and coupling steps to form peptide bonds.
  2. Fragment Coupling: For longer peptides, segments can be synthesized separately and then joined together through chemical ligation. This method enhances yield and purity.
  3. Purification: After synthesis, crude peptides are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates components based on hydrophobicity and allows for the isolation of the desired product at high purity levels (96-99%) .
Molecular Structure Analysis

Structure

The molecular structure of [Gly8,Glu22]GLP-1(7,37)-NH2 consists of a sequence of amino acids that form a helical structure, crucial for its biological function. The modifications at positions 8 (glycine) and 22 (glutamic acid) are strategically placed to enhance receptor interaction.

Data

The molecular formula can be represented as C₁₉H₂₉N₅O₄S, with a molecular weight of approximately 405.52 g/mol. The structural integrity is vital for maintaining its biological activity, particularly in receptor binding and signaling pathways.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving [Gly8,Glu22]GLP-1(7,37)-NH2 include:

  1. Receptor Binding: The analog binds to glucagon-like peptide-1 receptors on pancreatic beta cells, triggering intracellular signaling cascades that promote insulin secretion.
  2. Metabolic Stability: Modifications reduce susceptibility to enzymatic degradation by dipeptidyl peptidase IV (DPP-IV), enhancing its half-life in circulation compared to native GLP-1 .

Technical Details

The introduction of glycine at position 8 enhances flexibility, while glutamic acid at position 22 may stabilize interactions with the receptor due to its charge properties.

Mechanism of Action

Process

[Gly8,Glu22]GLP-1(7,37)-NH2 functions primarily by activating glucagon-like peptide-1 receptors on target cells:

  1. Receptor Activation: Upon binding, the receptor undergoes conformational changes that activate G-proteins.
  2. cAMP Production: This activation increases intracellular cyclic adenosine monophosphate levels, leading to enhanced insulin secretion from pancreatic beta cells.
  3. Inhibition of Glucagon Secretion: It also inhibits glucagon release from alpha cells, further contributing to blood glucose regulation .

Data

Studies show that this analog exhibits potent insulinotropic effects with an IC50 value comparable to native GLP-1, indicating strong receptor affinity .

Physical and Chemical Properties Analysis

Physical Properties

[Gly8,Glu22]GLP-1(7,37)-NH2 is typically presented as a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

  • pH Stability: The compound maintains stability across a physiological pH range (approximately 6-7).
  • Thermal Stability: It shows resilience against thermal degradation when stored properly.

Relevant analyses indicate that modifications do not significantly alter its solubility or stability compared to native GLP-1 .

Applications

Scientific Uses

[Gly8,Glu22]GLP-1(7,37)-NH2 has significant implications in diabetes research and treatment:

  1. Therapeutic Agent: It is being explored as a potential treatment for type 2 diabetes due to its ability to enhance insulin secretion and lower blood glucose levels effectively.
  2. Research Tool: The analog serves as a valuable tool in studying glucagon-like peptide-1 receptor biology and developing new therapeutic strategies targeting metabolic disorders .
  3. Formulation Development: Its properties allow for incorporation into drug formulations aimed at improving patient compliance through less frequent dosing regimens due to prolonged action.

Properties

Product Name

[Gly8,Glu22]GLP-1(7,37)-NH2

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C153H230N40O49

Molecular Weight

3413.7 g/mol

InChI

InChI=1S/C153H230N40O49/c1-16-78(10)123(150(240)170-81(13)128(218)179-106(61-87-64-162-92-35-24-23-34-90(87)92)140(230)181-102(57-75(4)5)141(231)190-121(76(6)7)148(238)178-94(36-25-27-53-154)131(221)164-67-113(202)171-93(38-29-55-161-153(158)159)130(220)166-69-120(214)215)192-142(232)104(58-84-30-19-17-20-31-84)182-137(227)100(47-52-118(210)211)175-134(224)95(37-26-28-54-155)173-127(217)80(12)168-126(216)79(11)169-133(223)97(43-48-111(157)200)174-135(225)98(45-50-116(206)207)176-136(226)99(46-51-117(208)209)177-138(228)101(56-74(2)3)180-139(229)103(60-86-39-41-89(199)42-40-86)183-145(235)108(70-194)186-147(237)110(72-196)187-149(239)122(77(8)9)191-144(234)107(63-119(212)213)184-146(236)109(71-195)188-152(242)125(83(15)198)193-143(233)105(59-85-32-21-18-22-33-85)185-151(241)124(82(14)197)189-114(203)68-165-132(222)96(44-49-115(204)205)172-112(201)66-163-129(219)91(156)62-88-65-160-73-167-88/h17-24,30-35,39-42,64-65,73-83,91,93-110,121-125,162,194-199H,16,25-29,36-38,43-63,66-72,154-156H2,1-15H3,(H2,157,200)(H,160,167)(H,163,219)(H,164,221)(H,165,222)(H,166,220)(H,168,216)(H,169,223)(H,170,240)(H,171,202)(H,172,201)(H,173,217)(H,174,225)(H,175,224)(H,176,226)(H,177,228)(H,178,238)(H,179,218)(H,180,229)(H,181,230)(H,182,227)(H,183,235)(H,184,236)(H,185,241)(H,186,237)(H,187,239)(H,188,242)(H,189,203)(H,190,231)(H,191,234)(H,192,232)(H,193,233)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,121-,122-,123-,124-,125-/m0/s1

InChI Key

PDPPZBIGLPYQFY-KYYFCHEUSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.